4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a morpholine ring, a pyridazine ring, and a piperazine ring substituted with a chloropyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable reagents.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyridazine intermediate.
Chloropyrimidine Substitution: The chloropyrimidine moiety is introduced through a nucleophilic aromatic substitution reaction, where a chloropyrimidine derivative reacts with the piperazine intermediate.
Morpholine Ring Formation: Finally, the morpholine ring is introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chloropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols; electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the pyridazine or piperazine rings.
Scientific Research Applications
4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: A piperazine-based derivative with similar structural features.
8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione: Another compound with a chloropyrimidine moiety and piperazine ring.
Uniqueness
4-{6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is unique due to its combination of a morpholine ring with a pyridazine and piperazine ring, along with the chloropyrimidine substitution
Properties
Molecular Formula |
C16H20ClN7O |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
4-[6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine |
InChI |
InChI=1S/C16H20ClN7O/c17-13-11-18-16(19-12-13)24-5-3-22(4-6-24)14-1-2-15(21-20-14)23-7-9-25-10-8-23/h1-2,11-12H,3-10H2 |
InChI Key |
MEXFQCBEVLXLSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.